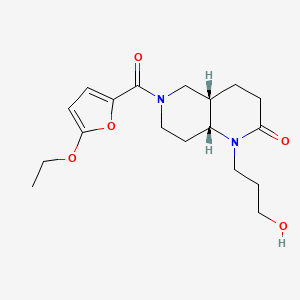![molecular formula C17H25N3O B5255158 N-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B5255158.png)
N-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a cyclopropyl group, a piperazine ring, and a dimethylphenyl group. This compound has been studied for its potential effects on various biological systems and its ability to interact with specific molecular targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 2,3-dimethylphenylamine with ethylene diamine under controlled conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl halide to the piperazine ring.
Acetylation: The final step involves the acetylation of the piperazine derivative with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, including neuroprotection and modulation of ion channels.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. It selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels, which are involved in various cellular processes. The compound also induces BDNF-like neurite growth and provides neuroprotection in cultured neurons .
Vergleich Mit ähnlichen Verbindungen
N-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide can be compared with other similar compounds, such as:
N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide: Similar structure but with different substituents on the piperazine ring.
N-cyclopropyl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide: Similar core structure but variations in the cyclopropyl group.
The uniqueness of this compound lies in its specific activation of TRPC channels and its potential neuroprotective effects, which are not commonly observed in other similar compounds.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13-4-3-5-16(14(13)2)20-10-8-19(9-11-20)12-17(21)18-15-6-7-15/h3-5,15H,6-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZHNHSFYFOUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5255100.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5255102.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(3-thienyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5255109.png)
![N-(3,5-dimethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5255110.png)
![7-fluoro-3-methyl-2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-indole](/img/structure/B5255118.png)
![4-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID](/img/structure/B5255139.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide](/img/structure/B5255152.png)
![4-(hydroxymethyl)-1-[4-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5255168.png)
![(2E)-3-{3-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]phenyl}prop-2-enoic acid](/img/structure/B5255172.png)
![3-[3-oxo-3-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)propyl]-4(3H)-quinazolinone](/img/structure/B5255178.png)


![2-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5255188.png)
